Dicreatine citrate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.2C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*2H2,1H3,(H3,5,6)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYYMRRIOBTNDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparation of Dicreatine Citrate
Stoichiometric Considerations in Dicreatine Citrate (B86180) Synthesis (2:1 Creatine (B1669601):Citrate Molar Ratio)
The defining characteristic of dicreatine citrate is its stoichiometric ratio of two moles of creatine for every one mole of citric acid. This 2:1 molar ratio is crucial for the formation of the this compound salt, which comprises two creatine cations per citrate dianion. google.com Achieving this specific ratio during synthesis is essential to differentiate it from other creatine citrate forms, such as monocreatine citrate (1:1) or tricreatine citrate (3:1). google.com For instance, a reaction mixture intended to produce this compound would involve combining creatine monohydrate and citric acid in a 2:1 molar ratio. google.com
Reaction Pathways and Process Optimizations
The synthesis of this compound typically involves the reaction of creatine, often in its monohydrate form, with citric acid in a suitable solvent. The reaction pathway is based on the acid-base reaction between the basic guanidino group of creatine and the carboxylic acid groups of citric acid, leading to the formation of a salt.
The purity of the starting materials, creatine and citric acid, is a significant factor influencing the yield and purity of the resulting this compound. Creatine monohydrate is a commonly used form of creatine in such syntheses. google.com Citric acid is commercially available and used in its anhydrous form or as a monohydrate. google.com The selection of high-purity reactants helps minimize the formation of impurities and byproducts, which could affect the final product's characteristics.
Controlled reaction conditions are vital for the efficient synthesis of this compound. The choice of solvent plays a critical role. Anhydrous methanol (B129727) has been demonstrated as a suitable solvent for the reaction between creatine monohydrate and citric acid to produce this compound. google.com The reaction is typically carried out with stirring to ensure proper mixing of the reactants. google.com The reaction time is also a key parameter; for example, stirring the mixture for approximately four hours has been reported in the synthesis of this compound. google.com Temperature control during the reaction and subsequent drying phases is also important for crystallization and obtaining a dry product with desired characteristics. google.com Drying the solid product at controlled temperatures, such as 45°±5° C, is performed to achieve a low loss on drying (LOD). google.com
Advanced Synthetic Approaches
Beyond traditional solution-based methods, advanced synthetic approaches are being explored for the preparation of creatine-citrate formulations, including mechanochemical techniques.
Mechanochemical synthesis, which involves using mechanical energy to induce chemical reactions, has been applied to the preparation of creatine and citric acid formulations. This method can lead to the formation of coamorphous or cocrystalline forms. chemrxiv.orgsmu.eduresearchgate.net Milling of anhydrous creatine and anhydrous citric acid can yield a coamorphous formulation. chemrxiv.orgsmu.eduresearchgate.net Exposure of this coamorphous solid to humidity can then facilitate its conversion into a cocrystalline formulation. chemrxiv.orgsmu.eduresearchgate.net Alternatively, milling creatine and citric acid with at least one reactant present as a monohydrate can directly result in the mechanosynthesis of a cocrystal. chemrxiv.org While some studies on mechanochemical synthesis have focused on 1:1 creatine:citric acid formulations, the principles of using mechanical energy and controlled humidity could potentially be applied to explore the formation of this compound. chemrxiv.orgsmu.eduresearchgate.netacs.org
Purification and Isolation Procedures for this compound
Following the synthesis of this compound, purification and isolation steps are necessary to obtain the final product. One method involves filtering the crystallized this compound from the reaction mixture, for example, using a centrifuge google.com. The filtered solid product is then washed with a suitable solvent, such as anhydrous methanol, to remove any byproducts google.com.
After filtration and washing, the solid this compound product is dried google.com. Drying is typically performed at a controlled temperature until a desired loss on drying (LOD) is achieved google.com. The dried product may then be ground to a free-flowing consistency before packaging google.com.
Research findings indicate that this compound used in effervescent formulations can dissociate into creatine and citric acid in aqueous solution, and creatine monohydrate may crystallize out over time, influenced by solubility and pH nih.govresearchgate.netresearchgate.net. Studies evaluating the stability of this compound in solution have used techniques such as high-performance liquid chromatography (HPLC) to determine creatine concentration and monitor degradation nih.govresearchgate.net. Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) have been employed to characterize crystallized samples, identifying them as creatine monohydrate nih.govresearchgate.net.
Scale-Up Considerations for Industrial Production
Scaling up the production of this compound for industrial purposes requires careful consideration of various factors to ensure efficiency, yield, and purity. The described synthetic method utilizing a reactor with a large volume capacity, such as 2,400 gallons, indicates the potential for large-scale production google.com. The use of commercially available raw materials like citric acid and creatine monohydrate is also a factor in industrial feasibility google.com.
Industrial production processes for creatine monohydrate, the source of creatine for this compound synthesis, involve steps like reaction in aqueous solution, cooling for crystallization, filtration, and drying nih.govresearchgate.netencyclopedia.pub. Achieving high purity in creatine monohydrate on a large scale requires controlled synthesis processes and effective filtration methods to minimize contaminants encyclopedia.pub.
For citric acid production on a mass scale, microbial fermentation is the prevalent method microbenotes.comijcrt.org. This involves growing microorganisms like Aspergillus niger in large fermenters under controlled conditions slideshare.net. Factors influencing citric acid production yield in fermentation include the selection of microorganisms, raw materials (carbon sources), fermentation strategies (surface, submerged, solid-state), and fermentation conditions (pH, temperature, aeration) ijcrt.orgslideshare.net. Strategies for citric acid recovery from fermentation broth are also critical for industrial scale-up ijcrt.org.
The production of this compound at an industrial scale would necessitate optimizing the reaction conditions, purification protocols, and drying processes to handle large batch sizes while maintaining product quality and consistency. The stability of this compound, particularly its tendency to dissociate in solution and the crystallization of creatine monohydrate, is a relevant consideration for manufacturing and storage of the final product nih.govresearchgate.netresearchgate.net.
Chemical Stability and Degradation Pathways of Dicreatine Citrate
Dissociation Dynamics in Aqueous Media
In aqueous solutions, dicreatine citrate (B86180) readily dissociates, establishing an equilibrium with its constituent components: creatine (B1669601) and citric acid. researchgate.netresearchgate.net This dissociation is a primary step that dictates the subsequent chemical fate of the compound in solution. researchgate.net Following dissociation, the released creatine exists in a dynamic state. A portion remains dissolved in the solution, while another part may be converted into its degradation product, creatinine (B1669602). researchgate.net
Furthermore, if the concentration of the dissociated creatine exceeds its solubility limit under specific conditions, it can crystallize out of the solution, typically as creatine monohydrate, which has lower solubility. researchgate.net A kinetic model confirms that the pathway involving the initial dissociation of dicreatine citrate into creatine and citric acid, followed by the conversion of creatine to creatinine, accurately describes the compound's behavior in an aqueous medium. researchgate.net It is important to note that this conversion from this compound to creatine monohydrate has been observed to occur only in solution, not in the solid state, even under various humidity conditions. researchgate.net
The rate of creatine degradation is directly correlated with the acidity of the environment. nih.gov For instance, studies have shown that at 25°C, the degradation of creatine over three days increases substantially as the pH drops: 4% at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5. nih.gov This increased conversion to creatinine in acidic conditions shifts the equilibrium, reducing the concentration of available creatine in the solution. researchgate.netresearchgate.net However, it has been noted that this degradation process is significantly halted at very low pH levels, specifically below 2.5. nih.gov
Non-Enzymatic Conversion to Creatinine within this compound Systems
The conversion of creatine to creatinine is a spontaneous, non-enzymatic process known as intramolecular cyclization. nih.govexerciseandsportnutritionlab.com The kinetics of this degradation from this compound-derived creatine follow a first-order reaction model. nih.gov High-performance liquid chromatography (HPLC) is a common analytical method used to monitor the concentrations of creatine and creatinine over time, allowing for the determination of the reaction rate. researchgate.netresearchgate.net
Studies conducted at elevated temperatures, such as 60°C, are used to accelerate the degradation process for kinetic analysis. researchgate.netresearchgate.net At room temperature (25°C), the degradation can be significant over extended periods, with one study observing a 90% degradation of creatine from an effervescent this compound formulation within 45 days. researchgate.netnih.gov
The rate of non-enzymatic conversion of creatine to creatinine is highly dependent on environmental factors, primarily temperature and pH. nih.govresearchgate.net
Temperature: There is an inverse relationship between temperature and creatine stability; as the temperature decreases, the stability of creatine increases, and the rate of its conversion to creatinine slows. researchgate.netresearchgate.net For example, in a 45-day study, creatine in a solution stored at room temperature (25°C) degraded by 90%, whereas the degradation was 80% in the solution kept under refrigerated conditions (4°C). researchgate.netnih.gov The dependence of the degradation rate on temperature follows the Arrhenius relationship, which describes the effect of temperature on the rates of chemical reactions. nih.gov
pH: As previously mentioned, pH is a critical factor. The degradation of creatine to creatinine is significantly faster in acidic environments. nih.gov The reaction is considered spontaneous under acidic conditions. researchgate.netresearchgate.net In one stability study, the pH of a this compound solution stored at room temperature increased from 3.6 to 4.5 over 45 days, coinciding with significant degradation. researchgate.netnih.gov In contrast, the pH of the refrigerated samples remained stable, and the degradation was less pronounced. researchgate.netnih.govresearchgate.net
Table 1: Effect of pH on Creatine Degradation at 25°C over 3 Days
Comparative Stability Assessments with Other Creatine Forms in Solution
When compared to other forms of creatine, this compound exhibits distinct physical properties, particularly in terms of solubility and dissolution rate. researchgate.net However, this enhanced solubility does not necessarily translate to greater stability in solution. nih.gov
This compound has a significantly higher aqueous solubility and a faster intrinsic dissolution rate than both creatine (anhydrous) and creatine monohydrate. researchgate.netresearchgate.netresearchgate.net The intrinsic dissolution rates highlight this difference clearly. researchgate.netnih.gov
Table 2: Intrinsic Dissolution Rates of Creatine Compounds
Despite its superior dissolution, creatine salts like this compound are generally considered to be less stable in solution than creatine monohydrate. nih.govmuscleandstrength.com The acidic nature of the citrate component contributes to a lower pH environment, which accelerates the degradation of creatine to creatinine. nih.govexerciseandsportnutritionlab.comhealth.com In contrast, creatine monohydrate, while less soluble, is very stable in its solid powder form and demonstrates greater stability in neutral pH solutions. nih.gov For instance, one study noted that tricreatine citrate led to the formation of 770 ppm of creatinine after 28 days of storage at 40°C. nih.gov
Table 3: Compound Names Mentioned
Solid-State Stability Analysis and Factors Affecting Degradation
Research into the solid-state characteristics of this compound indicates a notable resilience under various humidity conditions. A key study investigated the potential for this compound powder to convert into creatine when exposed to different levels of relative humidity (RH). The findings of this research demonstrated that this compound is stable in its solid form, with thermal analyses and X-ray diffraction studies confirming no conversion to creatine even at high humidity levels. researchgate.net This stability was observed across a range of controlled RH chambers at room temperature. researchgate.net
The specific conditions under which the solid-state stability of this compound was tested are detailed in the table below.
Table 1: Effect of Relative Humidity on the Solid-State Stability of this compound at Room Temperature
| Relative Humidity (RH) | Observation |
|---|---|
| 31% | No conversion to creatine observed. |
| 45% | No conversion to creatine observed. |
| 79.3% | No conversion to creatine observed. |
| 100% | No conversion to creatine observed. |
Data sourced from Ganguly et al. (2003). researchgate.net
In terms of thermal stability, the melting point of a compound can provide an initial indication of its robustness at elevated temperatures. For this compound, the melting point has been reported to be approximately 146°C. google.com This relatively high melting point suggests a degree of thermal stability in the solid form under typical storage conditions.
Table 2: Thermal Stability Indicator for this compound
| Parameter | Value |
|---|---|
| Melting Point | ~146°C |
Data sourced from Thomson (2001). google.com
While specific long-term stability studies on this compound at various temperatures are not extensively detailed in the available literature, comparative data from related creatine salts can offer some context. For instance, studies on tricreatine citrate have shown some level of degradation to creatinine when stored at 40°C for 28 days. nih.govmdpi.com This suggests that creatine-citrate salts may be more susceptible to thermal degradation than creatine monohydrate, which is known for its exceptional stability in the solid state. nih.govmdpi.com Creatine monohydrate powder has demonstrated no significant degradation over years, even at elevated temperatures. nih.govmdpi.com
The primary degradation pathway for creatine compounds is the intramolecular cyclization to form creatinine. nih.gov While this is a significant concern in aqueous solutions, the stability of this compound in the solid state, particularly in relation to humidity, indicates that the presence of water is a critical factor in initiating this degradation process. The research by Ganguly et al. (2003) explicitly states that the conversion of this compound to creatine and subsequently to other forms was only observed in solution, not in the solid state under the tested humidity conditions. researchgate.net
Analytical Chemistry and Physicochemical Characterization Techniques for Dicreatine Citrate Research
Chromatographic Methods for Separation, Identification, and Quantification
Chromatographic techniques are fundamental in the analytical chemistry of dicreatine citrate (B86180), allowing for the separation of the active components from potential impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the simultaneous determination of creatine (B1669601) and its primary degradation product, creatinine (B1669602). nih.govresearchgate.net This technique is also applicable to the analysis of the citrate component. The separation is typically achieved on a reverse-phase column, such as a C18 column. nih.govsielc.com
The mobile phase composition is a critical parameter in achieving good separation. A common mobile phase consists of an aqueous buffer, such as ammonium (B1175870) sulfate (B86663) or potassium phosphate (B84403), sometimes mixed with an organic modifier like acetonitrile. nih.govsielc.comnih.gov The choice of mobile phase and its pH are optimized to ensure the retention and resolution of the polar analytes. nih.govnih.gov Detection is commonly performed at a low UV wavelength, typically around 205-210 nm, where both creatine and creatinine exhibit absorbance. nih.govsielc.comnih.gov
A simple and sensitive LC method for the determination of creatine and creatinine in various supplement formulations involves a Betabasic C-18 column with a mobile phase of 0.045 M ammonium sulfate in water. nih.gov The flow rate is maintained at 0.75 ml/min, and the effluent is monitored at 205 nm. nih.gov This method allows for a chromatographic time of less than 7 minutes. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Betabasic C-18 (250 x 4.6 mm) | nih.gov |
| Mobile Phase | 0.045 M Ammonium Sulfate in Water | nih.gov |
| Flow Rate | 0.75 ml/min | nih.gov |
| Detection Wavelength | 205 nm | nih.gov |
| Internal Standard | 4-(2-Aminoethyl)benzene sulfonamide | nih.gov |
The development and validation of chromatographic assays are crucial for ensuring the accuracy and reliability of results for dicreatine citrate. Validation studies are performed to assess various parameters, including linearity, precision, accuracy, specificity, and robustness. nih.gov
For instance, a validated HPLC method for creatine and creatinine demonstrated linearity over a concentration range of 1-100 µg/ml for creatine and 2-100 µg/ml for creatinine. nih.gov The precision of the method is evaluated by determining the relative standard deviation (RSD) for within-day and day-to-day analyses. For creatine, the within-day and day-to-day precision RSDs were within 1.0-4.6% and 2.2-4.7%, respectively. nih.gov The accuracy of the creatine assay was in the range of 2.4-4.7% RSD. nih.gov Similarly, for creatinine, the within-day precision, day-to-day precision, and accuracy RSD values were 1.7-4.4%, 2.3-5.4%, and 2.4-4.8%, respectively. nih.gov
Robustness of the method is tested by making small, deliberate changes to chromatographic parameters such as mobile phase composition, pH, column temperature, flow rate, and detection wavelength to ensure the method remains reliable under slightly varied conditions. nih.gov
| Parameter | Creatine | Creatinine | Reference |
|---|---|---|---|
| Linearity Range (µg/ml) | 1-100 | 2-100 | nih.gov |
| Within-day Precision (RSD %) | 1.0-4.6 | 1.7-4.4 | nih.gov |
| Day-to-day Precision (RSD %) | 2.2-4.7 | 2.3-5.4 | nih.gov |
| Accuracy (RSD %) | 2.4-4.7 | 2.4-4.8 | nih.gov |
Spectroscopic and Spectrometric Approaches for Structural Confirmation and Trace Analysis
Spectroscopic and spectrometric techniques provide valuable information about the molecular structure and composition of this compound.
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns to confirm its structure. The molecular weight of this compound is a key characteristic. Given that this compound consists of two creatine molecules and one citric acid molecule, its expected molecular weight can be calculated from the molecular weights of its components. The molecular weight of creatine is approximately 131.13 g/mol , and the molecular weight of citric acid is 192.12 g/mol . nist.gov A patent for this compound states a creatine content of approximately 57.7%. google.com
Electron ionization mass spectrometry of citric acid reveals a characteristic fragmentation pattern that can be used for its identification. nist.gov Similarly, the mass spectrum of creatine would show fragments corresponding to its structure. When analyzing this compound, mass spectrometry can confirm the presence of both creatine and citrate moieties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed elucidation of the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
Proton (¹H) NMR spectra of creatine show distinct signals for the methyl (-CH₃), methylene (B1212753) (-CH₂-), and amine (-NH and =NH₂) protons. nih.govresearchgate.net For instance, in an aqueous solution, the methyl protons of creatine typically appear as a singlet, and the methylene protons also appear as a singlet. hmdb.ca The positions of these signals (chemical shifts) are sensitive to the molecular environment. In this compound, the interaction with the citrate ion may cause slight shifts in the resonance frequencies of the creatine protons compared to free creatine.
NMR can also be used to quantify creatine and creatinine. nih.gov The development of NMR-based assays provides good sensitivity and precision for such measurements. nih.gov
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups of both creatine and citric acid.
Citric acid, being a carboxylic acid, will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. It will also show a strong, sharp absorption for the C=O (carbonyl) stretch of the carboxylic acid at around 1700-1760 cm⁻¹.
Creatine contains several functional groups, including an amine (N-H), a guanidinium (B1211019) group (C=N), and a carboxylic acid. The N-H stretching vibrations of the primary and secondary amine groups would appear in the region of 3100-3500 cm⁻¹. The C=O stretch of the carboxylic acid in creatine will also be present. The combination of these characteristic bands in the IR spectrum can confirm the presence of both creatine and citrate in the compound. The region from 1200 to 700 cm⁻¹, known as the fingerprint region, provides a unique pattern for the molecule as a whole. libretexts.org
Thermal Analysis and Crystallographic Methods for Solid-State Properties
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for studying thermal transitions like melting, crystallization, and decomposition.
For this compound, DSC analysis is used to determine its melting point and assess its thermal stability. Research and patent documentation indicate that this compound has a distinct melting point, which distinguishes it from related compounds like monocreatine citrates and creatine monohydrate. scribd.com A patent for this compound specifies a melting point of approximately 146°C. scribd.comgoogle.com This thermal event represents the transition from a solid to a liquid state and serves as a key physicochemical parameter for the compound.
DSC has also been employed in stability studies to identify changes in the solid form of creatine compounds. For instance, in studies where solutions of this compound were prepared and subsequently crystallized, DSC was used to analyze the resulting crystals. researchgate.net The thermal profiles of these crystals were compared against the original this compound and creatine monohydrate standards. researchgate.net The results showed that the DSC curve of the crystals formed from the solution was different from that of the starting this compound but was identical to that of creatine monohydrate, indicating a transformation of the compound in solution. researchgate.net
Table 1: Thermal Properties of this compound
| Parameter | Value | Technique |
|---|---|---|
| Melting Point | ~146 °C | DSC |
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. By measuring the angles and intensities of X-ray beams diffracted by the crystalline lattice, XRD provides a unique fingerprint of the solid's structure.
XRD is fundamental in confirming the crystalline identity of this compound and distinguishing it from other forms or potential degradation products. Studies have utilized powder X-ray diffraction (PXRD) to analyze this compound. The resulting diffraction pattern is unique to its specific crystal structure. researchgate.net
This technique has been critical in stability research, particularly for investigating transformations in different environments. In one study, this compound powders were exposed to various controlled relative humidity conditions. Subsequent XRD analysis confirmed that no conversion of this compound to creatine occurred in the solid state, highlighting its stability as a dry powder. researchgate.net However, when crystals were collected from an aqueous solution of this compound, their XRD patterns were found to be identical to that of creatine monohydrate, not the original this compound. researchgate.net This finding, corroborating the DSC results, confirms that this compound dissociates in solution, and under certain conditions, the less soluble creatine monohydrate crystallizes out. researchgate.net This demonstrates the power of XRD in identifying structural changes and phase transitions.
Electrometric and Potentiometric Techniques for Solution Chemistry
The behavior of this compound in an aqueous environment, including its dissociation and stability, is governed by its solution chemistry. Electrometric and potentiometric techniques are vital for probing these characteristics by measuring electrical properties like pH and conductivity.
Monitoring the pH of a solution provides direct insight into its acidic or basic properties and how they change over time. For this compound, which is a salt of a weak acid (citric acid) and a zwitterionic compound (creatine), its behavior in solution significantly impacts pH.
Upon dissolution in water, this compound is expected to dissociate into creatine and citric acid. researchgate.net The presence of citric acid initially lowers the pH. However, creatine itself is unstable in aqueous solutions and can degrade into creatinine. researchgate.netphysiology.org This conversion process can influence the solution's pH. Stability studies have monitored the pH of this compound solutions over extended periods. It was observed that for solutions stored at room temperature, the pH increased by at least one full unit over a 45-day period. researchgate.net This change indicates ongoing chemical processes within the solution, likely related to the degradation of creatine and shifts in the equilibrium of the citrate buffer system. researchgate.net
Potentiometric titration, while not extensively documented in published research for this specific compound, is a standard analytical method that could be used to quantify the acidic and basic species in solution. By adding a strong base of known concentration and monitoring the corresponding change in pH, a titration curve can be generated. This would allow for the determination of the pKa values associated with the citric acid and creatine moieties, providing a quantitative measure of their dissociation in the solution.
Table 2: pH Stability of this compound Solution
| Storage Condition | Time Period | Observed pH Change |
|---|---|---|
| Room Temperature | 45 Days | Increase of at least 1.0 unit |
| Refrigerated (4°C) | 45 Days | No significant increase noted |
Conductometric analysis is an electrometric method used to measure the electrical conductivity of an electrolyte solution. The conductivity of a solution is dependent on the concentration and mobility of the ions present. This technique is particularly useful for studying dissociation equilibria of salts in solution.
For this compound, conductometric analysis can be applied to investigate its dissociation in water. The parent compound, being a salt, dissociates into its constituent ions: two creatine cations (C₄H₁₀N₃O₂⁺) and one citrate dianion (C₆H₆O₇²⁻). This dissociation leads to an increase in the number of charge carriers in the solution, resulting in a measurable electrical conductivity.
By systematically measuring the conductivity of this compound solutions across a range of concentrations, the molar conductivity can be calculated. The relationship between molar conductivity and concentration can then be analyzed using established theoretical models, such as those developed by Kohlrausch or Onsager. This analysis would yield critical thermodynamic parameters, including the limiting molar conductivity at infinite dilution and the dissociation constant (Kd) of the compound. This data provides a quantitative understanding of the extent to which this compound exists as free ions versus an undissociated salt in solution.
Theoretical Biochemical and Molecular Interactions of Creatine and Citrate Moieties in Model Systems
Fundamental Role of Creatine (B1669601) in Phosphate (B84403) Transfer Systems (e.g., Creatine-Phosphocreatine Shuttle)
Creatine plays a critical role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, heart, and brain. nih.govnih.gov Its primary function is as part of the creatine-phosphocreatine shuttle system. wikipedia.organnualreviews.orgscielo.br This system involves the reversible phosphorylation of creatine to phosphocreatine (B42189) (PCr), a high-energy phosphate compound. nih.govnih.govnih.gov
The enzyme creatine kinase (CK), also known as creatine phosphokinase (CPK), catalyzes this reversible reaction: Creatine + ATP <=> Phosphocreatine + ADP. nih.govnih.govnih.govphysio-pedia.comredalyc.org In this reaction, a high-energy phosphate group is transferred from ATP to creatine, forming PCr and ADP. nih.govnih.gov This reaction is reversible, meaning ATP can be regenerated from PCr and ADP when energy is required. nih.govphysio-pedia.com
The creatine-phosphocreatine shuttle facilitates the transport of high-energy phosphate from the mitochondria, where ATP is produced through oxidative phosphorylation, to the sites of ATP utilization in the cytosol, such as the myofibrils for muscle contraction. wikipedia.organnualreviews.orgscielo.brtennessee.edu Mitochondrial creatine kinase (Mi-CK) is located in the mitochondrial intermembrane space, where it phosphorylates creatine using ATP generated by oxidative phosphorylation. wikipedia.orgredalyc.orgtennessee.edu The resulting PCr then diffuses into the cytosol. wikipedia.orgtennessee.edu In the cytosol, cytosolic creatine kinase (e.g., MM-CK in muscle) catalyzes the transfer of the phosphate group from PCr to ADP, regenerating ATP at the sites where energy is needed. nih.govwikipedia.orgscielo.brtennessee.edu The creatine produced in this reaction then diffuses back to the mitochondria to be rephosphorylated, completing the shuttle. wikipedia.orgtennessee.edu This system helps to maintain cellular ATP levels and buffer changes in ADP concentration during periods of high energy turnover. nih.govtennessee.eduplos.org
Studies using isolated enzymes and cellular models have elucidated the kinetics and mechanisms of the creatine kinase reaction. The enzyme operates via a reversible phosphotransfer between the ATP/ADP and Creatine/Phosphocreatine systems. redalyc.org The equilibrium of the reaction lies towards phosphocreatine production. nih.gov Factors such as cellular concentrations of ATP, ADP, and creatine, as well as pH, can influence the rate of PCr resynthesis. redalyc.org
Theoretical Integration of Citrate (B86180) into Metabolic Cycles in Cellular Models (e.g., Krebs Cycle)
Citrate is a key intermediate in cellular metabolism, occupying a central position in both catabolic and anabolic pathways. nih.govtandfonline.com Its most well-known role is as the starting molecule in the citric acid cycle (also known as the Krebs cycle or TCA cycle), which occurs in the mitochondrial matrix of eukaryotic cells. nih.govwikipedia.orgwikipedia.orgbioscipublisher.com
In the Krebs cycle, citrate is formed by the condensation of acetyl-CoA and oxaloacetate, catalyzed by the enzyme citrate synthase. wikipedia.orgwikipedia.orgbioscipublisher.comfrontiersin.orgnews-medical.net Citrate then undergoes a series of enzymatic reactions, leading to the release of carbon dioxide and the generation of reduced electron carriers (NADH and FADH2). wikipedia.orgwikipedia.orgbioscipublisher.com These electron carriers subsequently fuel oxidative phosphorylation, the primary process for ATP production. wikipedia.orgwikipedia.org
Beyond its role in energy generation within the mitochondria, citrate is also crucial for providing carbon precursors for various biosynthetic pathways in the cytosol. nih.govtandfonline.combioscipublisher.com Citrate can be transported from the mitochondrial matrix into the cytosol via the mitochondrial citrate transport protein (CTP), also known as the citrate carrier (CIC). nih.govtandfonline.comnih.govoncotarget.comnih.gov This transporter facilitates an exchange of mitochondrial citrate for a cytosolic anion, such as malate. nih.govnih.govoncotarget.com
Once in the cytosol, citrate can be cleaved by ATP-citrate lyase into acetyl-CoA and oxaloacetate. nih.govwikipedia.orgnih.gov The cytosolic acetyl-CoA is a crucial substrate for the synthesis of fatty acids, triglycerides, and cholesterol. nih.govtandfonline.comwikipedia.orgnih.gov Citrate also acts as an allosteric regulator, notably inhibiting phosphofructokinase, a key enzyme in glycolysis. nih.govwikipedia.orgnih.govmdpi.com This inhibitory effect helps to coordinate glycolysis with the activity of the Krebs cycle and downstream biosynthetic pathways. wikipedia.orgmdpi.com
Studies in cellular models, including cancer cells, have investigated the metabolic fate of citrate and the role of citrate transporters. For example, in proliferating cancer cells, citrate is often preferentially exported from the mitochondria to support increased lipid biosynthesis. tandfonline.comoncotarget.comnih.govpnas.org Metabolic modeling and isotopic tracing experiments in cellular systems have helped to delineate the pathways contributing to citrate synthesis and its subsequent utilization or secretion. pnas.org
In Vitro Investigations of Creatine's Antioxidant Capacity
In vitro studies have explored the potential of creatine to act as an antioxidant. Research using cell-free systems and cellular models has provided insights into creatine's ability to scavenge reactive oxygen species (ROS). unco.edumdpi.comresearchgate.nettandfonline.com
Some in vitro studies have demonstrated that creatine can directly scavenge certain radical species. For instance, creatine has shown a significant ability to remove ABTS+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation), superoxide (B77818) anions (O2•−), and peroxynitrite (ONOO−) in cell-free environments. unco.edumdpi.comresearchgate.net A dose-dependent relationship between creatine concentration and antioxidant scavenging capacity has been observed in some in vitro models. unco.edu
However, other in vitro investigations have yielded different results regarding creatine's direct antioxidant activity against specific ROS. Some studies found that creatine did not significantly reduce levels of hydrogen peroxide (H2O2) or lipid peroxidation in cell-free systems. unco.eduresearchgate.net In a study using cultured primary embryonal hippocampal and cortical cells, creatine protected against H2O2-induced ATP depletion but did not directly act as an antioxidant in that model. plos.org
Despite some conflicting findings on the direct scavenging of all types of ROS, the collective in vitro evidence suggests that creatine possesses some antioxidant properties, particularly against certain ionized radicals. mdpi.comresearchgate.nettandfonline.com The mechanisms underlying this antioxidant capacity are still being investigated and may involve both direct scavenging and potentially indirect effects within cellular systems. mdpi.comtandfonline.com
Mechanistic Studies of Creatine Transporter Interactions in Cellular Systems
The uptake of creatine into cells is primarily mediated by a specific membrane transporter, the creatine transporter (CRT), encoded by the SLC6A8 gene. nih.govnih.govmdpi.com This transporter is a member of the Na+/Cl--dependent transporter family and facilitates the movement of creatine across the plasma membrane against a concentration gradient, driven by the electrochemical gradients of sodium and chloride ions. nih.govjst.go.jp
Mechanistic studies in various cellular systems, including oocytes and cultured cells, have investigated the function and regulation of the creatine transporter. These studies have characterized the kinetics of creatine uptake and the stoichiometry of ion coupling. The human SLC6A8 transporter is an electrogenic cotransporter with a proposed stoichiometry of 2 Na+:1 Cl-:1 creatine. nih.gov
Research has also focused on understanding the impact of mutations in the SLC6A8 gene on transporter function, as these mutations are associated with cerebral creatine deficiency syndromes. nih.govmdpi.comjst.go.jp Studies using SLC6A8-expressing oocytes have shown that certain missense mutations can decrease creatine uptake by affecting the maximum transport rate without altering the transporter's affinity for creatine (Michaelis-Menten constant). nih.govjst.go.jp Other mutations have been linked to trafficking defects, where the transporter protein is not correctly localized to the plasma membrane. mdpi.comacs.org Cellular models have been instrumental in characterizing these functional deficits and exploring potential strategies to restore transporter activity. acs.org
Furthermore, studies in kidney epithelial cells have suggested that the creatine transporter may be regulated by cellular energy status, potentially through mechanisms involving AMP-activated protein kinase (AMPK). nih.gov This indicates a link between cellular energy levels and the capacity for creatine uptake.
Proposed Biochemical Fates of Creatine and Citrate Components in Isolated Enzyme Systems or Non-Human Models
Based on the known metabolic pathways of creatine and citrate, their components within dicreatine citrate would theoretically follow these established routes in biological systems, as studied in isolated enzyme systems and non-human models.
Creatine, upon dissociation from citrate, would enter the intracellular creatine pool. Its primary fate is reversible phosphorylation to phosphocreatine, catalyzed by creatine kinase, as described in Section 5.1. nih.govnih.govnih.gov Creatine can also undergo non-enzymatic cyclization to form creatinine (B1669602), which is primarily excreted by the kidneys. nih.govnih.gov Studies in non-human models, such as rodents, have been used to investigate creatine metabolism and the effects of creatine supplementation on tissue creatine and phosphocreatine levels. nih.govnih.govtandfonline.commdpi.com Isolated enzyme systems have been crucial for understanding the kinetics and regulatory properties of creatine kinase and the enzymes involved in creatine synthesis (arginine:glycine (B1666218) amidinotransferase and guanidinoacetate N-methyltransferase). annualreviews.orgredalyc.org
Citrate, upon dissociation, would enter the intracellular citrate pool. Its fate is closely linked to the Krebs cycle and cytosolic metabolism, as discussed in Section 5.2. nih.govwikipedia.orgwikipedia.orgbioscipublisher.com In isolated mitochondrial systems, citrate can be oxidized through the enzymes of the Krebs cycle. wikipedia.orgnews-medical.net In isolated enzyme systems, citrate synthase catalyzes its formation, while aconitase and isocitrate dehydrogenase act upon it in subsequent steps of the cycle. wikipedia.orgwikipedia.orgfrontiersin.orgnews-medical.net In the cytosol, ATP-citrate lyase would cleave citrate into acetyl-CoA and oxaloacetate, providing substrates for fatty acid synthesis. nih.govwikipedia.orgnih.gov Studies in non-human models have been used to investigate citrate metabolism in various tissues and its role in processes like lipogenesis and glucose regulation. nih.govmdpi.com The transport of citrate across mitochondrial and plasma membranes has also been characterized in isolated membrane vesicles and cellular models, revealing the mechanisms of citrate entry and exit from different cellular compartments. nih.govnih.govmdpi.com
The theoretical fate of the components of this compound in model systems involves their integration into these fundamental biochemical pathways, subject to the activity and regulation of the relevant enzymes and transporters.
Emerging Research Areas and Future Directions in Dicreatine Citrate Science
Development of Novel Characterization Methods for Complex Formulations
The characterization of dicreatine citrate (B86180), particularly within complex formulations, is crucial for understanding its behavior and ensuring product quality. While traditional methods like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) have been employed to distinguish dicreatine citrate from creatine (B1669601) monohydrate, the focus is shifting towards more advanced and nuanced techniques.
Novel approaches are being explored to provide deeper insights into the solid-state properties and interactions of this compound in multi-component systems. Advanced thermal analysis techniques, beyond standard DSC, can elucidate subtle phase transitions and interactions with excipients. Variable Temperature X-ray Powder Diffractometry (VTXRD) is another powerful tool for studying solid-state transformations in real-time under different environmental conditions. Furthermore, Scanning Electron Microscopy (SEM) provides high-resolution imaging of the crystal morphology, which can be critical in understanding the physical properties of complex powders.
A significant area of development is the application of spectroscopic methods combined with chemometrics. Near-infrared (NIR) spectroscopy and hyperspectral imaging, coupled with machine learning algorithms, are being investigated for the rapid and non-destructive quantitative analysis of creatine monohydrate, a potential component in this compound formulations. These methods offer the potential for real-time quality control during manufacturing.
The table below summarizes some of the key characterization techniques and their specific applications in the study of creatine compounds.
| Characterization Technique | Application in this compound Science | Key Findings |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal stability. | This compound has a distinct melting point (approximately 146°C) compared to creatine monohydrate. |
| X-ray Diffraction (XRD) | Identification of crystalline phases and differentiation from other creatine forms. | Confirmed that crystals forming from this compound solutions under refrigeration are creatine monohydrate. |
| High-Performance Liquid Chromatography (HPLC) | Quantification of creatine and its degradation product, creatinine (B1669602), in solution. | Used to monitor the stability of this compound in aqueous solutions over time. |
| Scanning Electron Microscopy (SEM) | Visualization of crystal morphology and surface characteristics. | Provides detailed imaging of the physical form of creatine compounds. |
| Karl Fischer Titrimetry (KFT) | Accurate determination of water content. | Essential for characterizing hydrated and anhydrous forms of creatine. |
| Near-Infrared (NIR) Spectroscopy & Hyperspectral Imaging | Rapid and non-destructive quantitative analysis of creatine content in formulations. | Combined with machine learning, offers a promising approach for quality control. |
Advanced Computational Chemistry Approaches for Predicting Stability and Interactions
Computational chemistry is emerging as a powerful tool for predicting the stability and intermolecular interactions of this compound, offering insights that can guide formulation development and predict shelf-life. Ab initio crystal structure prediction (CSP) has been successfully used to identify the polymorphs of creatine, providing a foundational understanding of its solid-state landscape. This approach can be extended to this compound to predict its possible crystalline forms and their relative stabilities.
Molecular modeling software, such as SAAM II, has been utilized to model the degradation kinetics of this compound in aqueous solutions. Such models can simulate the dissociation of this compound into creatine and citric acid, and the subsequent conversion of creatine to creatinine. These predictive models are invaluable for understanding the degradation pathways and for designing more stable formulations.
Future research in this area will likely involve more sophisticated computational methods to model the interaction of this compound with various excipients and to predict the physical and chemical stability of complex formulations under different storage conditions. These in silico approaches can significantly reduce the experimental workload and accelerate the development of new products containing this compound.
Mechanistic Insights into Solid-State Transformations of this compound
Understanding the mechanisms of solid-state transformations of this compound is critical for controlling its physical properties and ensuring the stability of formulations. Research has shown that this compound is stable in the solid state under various humidity conditions. However, in aqueous solution, it dissociates into creatine and citric acid.
A key observation is the crystallization of creatine monohydrate from refrigerated solutions of effervescent formulations containing this compound. This transformation is driven by the lower solubility of creatine monohydrate compared to this compound, especially at lower temperatures. The process involves the dissociation of the this compound salt in solution, followed by the nucleation and growth of creatine monohydrate crystals.
Thermal stress can also induce solid-state transformations. Studies on creatine monohydrate have shown that it dehydrates to form anhydrous creatine upon heating, which can then undergo an intramolecular cyclization to form creatinine at higher temperatures. While specific studies on the thermal decomposition of this compound are limited, similar pathways may be anticipated, influenced by the presence of the citrate counter-ion.
Recent studies have also explored the mechanochemical synthesis of a coamorphous formulation of creatine and citric acid. This research has shown that milling anhydrous creatine and citric acid can yield a stable coamorphous solid, which rapidly converts to a cocrystalline form upon exposure to humidity. This highlights the role of mechanical stress and humidity in inducing solid-state transformations.
The table below outlines the observed solid-state transformations of creatine compounds under different conditions.
| Starting Material | Condition | Transformation Product(s) |
| This compound (in aqueous solution) | Refrigeration | Creatine Monohydrate (crystallized) |
| Creatine Monohydrate | Heating (97-125°C) | Anhydrous Creatine |
| Anhydrous Creatine | Heating (>230°C) | Creatinine |
| Anhydrous Creatine + Anhydrous Citric Acid | Milling | Coamorphous Creatine-Citric Acid |
| Coamorphous Creatine-Citric Acid | Exposure to Humidity | Cocrystalline Creatine-Citric Acid |
Exploration of Non-Biological Applications of this compound Chemistry
While the primary focus of this compound research has been on its biological applications, its chemical properties suggest potential for use in non-biological contexts. The chemistry of creatine and its salts, including this compound, could be leveraged in material science and industrial processes.
One potential area of exploration is the use of amino acid salts as components in absorption liquids for the removal of acidic gases like carbon dioxide and hydrogen sulfide (B99878) from industrial gas streams. The amine groups in creatine could potentially react with these acidic gases, and the citrate counter-ion could influence the solubility and stability of the resulting complex.
Furthermore, creatine and its analogs have been noted to possess antioxidant properties. This raises the possibility of using this compound as a stabilizing agent in materials prone to oxidative degradation. The specific interactions of the creatine and citrate moieties could offer unique advantages in this regard. Further research is needed to explore these and other potential non-biological applications of this compound chemistry.
Innovations in Sustainable Synthesis and Purification Processes
The growing emphasis on green chemistry is driving innovations in the synthesis and purification of creatine and its salts, including this compound. Traditional synthesis routes for creatine often involve the use of excess reagents and potentially hazardous chemicals.
Greener synthetic methods for creatine are being developed, such as using aqueous household ammonia (B1221849) as both a catalyst and a solvent, which is safer than concentrated ammonium (B1175870) hydroxide. This approach also aims to reduce the amount of cyanamide (B42294) used and eliminate the need for sodium chloride in the precipitation of the product, thereby improving the atom economy and reducing waste.
Biotechnological approaches present another promising avenue for the sustainable synthesis of creatine. The use of enzymes or microorganisms to produce creatine or its precursors could significantly reduce the energy consumption and hazardous waste associated with traditional chemical synthesis. Cell-free biocatalytic systems are also being explored for the carbon-negative synthesis of amino acids, a technology that could potentially be adapted for creatine production.
Mechanochemistry, or the use of mechanical force to induce chemical reactions, offers a solvent-free method for producing creatine formulations. The successful mechanosynthesis of a coamorphous form of creatine and citric acid demonstrates the potential of this technology to create novel solid forms with improved properties in an environmentally friendly manner.
Innovations in purification are also crucial for sustainability. Developing purification processes that minimize solvent use and energy consumption, such as advanced crystallization techniques and membrane filtration, will be key to reducing the environmental footprint of this compound production.
Q & A
Basic Research Questions
Q. What established protocols ensure high-purity synthesis of Dicreatine citrate, and how can reproducibility be validated?
- Methodological Answer : Follow reaction protocols detailing molar ratios, temperature, pH, and purification steps (e.g., recrystallization or chromatography). Validate purity using NMR (>98% purity) and HPLC (retention time consistency). Document reaction conditions (solvent, catalysts) and characterize intermediates . Reproducibility requires explicit procedural details, such as agitation rates and drying times, as per IUPAC guidelines for synthetic chemistry .
Q. Which analytical techniques are most reliable for characterizing this compound’s stability under physiological conditions?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC to monitor degradation products. Pair with FTIR to detect structural changes and mass spectrometry to identify byproducts. Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life . For in vitro simulations, use phosphate-buffered saline (pH 7.4) and validate via LC-MS .
Q. How can researchers standardize dose-response studies for this compound’s ergogenic effects in animal models?
- Methodological Answer : Employ a randomized controlled trial (RCT) design with stratified dosing (e.g., 0.5–5 g/kg). Control variables include diet, exercise regimens, and baseline biomarkers (creatine kinase, ATP levels). Use ANOVA to compare intergroup differences and power analysis to determine sample size . Report outcomes as mean ± SEM with p-values adjusted for multiple comparisons .
Advanced Research Questions
Q. What experimental designs resolve contradictions in this compound’s pharmacokinetic data across species?
- Methodological Answer : Conduct cross-species comparative studies using isotopic labeling (¹³C-Dicreatine citrate) to track absorption and metabolism. Apply compartmental modeling to compare bioavailability (AUC, Cmax) and elimination half-lives. Address interspecies variability by normalizing doses to body surface area and adjusting for metabolic rate . Publish raw data in supplementary materials for meta-analysis .
Q. How can mechanistic studies differentiate this compound’s direct cellular effects from confounding systemic interactions?
- Methodological Answer : Use isolated cell lines (e.g., C2C12 myotubes) with CRISPR knockouts of creatine transporters to isolate uptake mechanisms. Pair with Seahorse assays to measure ATP production and ROS levels. Validate findings using ex vivo muscle tissue models and siRNA silencing . Confounders (e.g., serum proteins) are minimized via serum-free media controls .
Q. What statistical strategies address variability in human trials assessing this compound’s cognitive enhancement claims?
- Methodological Answer : Implement mixed-effects models to account for intra-individual variability (e.g., circadian rhythms, diet). Use crossover designs with washout periods ≥4 weeks. Apply Bayesian hierarchical models to pool data from small cohorts and adjust for covariates (age, baseline cognition) . Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .
Q. How should researchers optimize formulation parameters for this compound’s nasal delivery without compromising stability?
- Methodological Answer : Screen excipients (e.g., chitosan, cyclodextrins) using factorial design experiments. Assess particle size (via dynamic light scattering) and mucoadhesion (rheometry). Stability is tested under accelerated conditions (40°C/75% RH) with HPLC-UV monitoring. Include zeta potential measurements to predict colloidal stability .
Data Presentation and Reproducibility Guidelines
-
Tables : Include comparative data (e.g., synthesis yields, bioavailability metrics) with 95% confidence intervals. For example:
Parameter In Vitro Model In Vivo Model p-value Bioavailability (%) 12.3 ± 1.2 8.7 ± 0.9 <0.01 Tmax (h) 1.5 ± 0.3 2.8 ± 0.4 0.03 -
Supplementary Materials : Provide raw datasets, NMR spectra, and experimental logs per FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
